molecular formula C20H21N3O4 B12472413 1-(4-{2-[(4-Methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-{2-[(4-Methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12472413
M. Wt: 367.4 g/mol
InChI Key: BMZHHVQDGWPIPA-UHFFFAOYSA-N
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Description

1-(4-{2-[(4-Methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a carboxamide group

Preparation Methods

The synthesis of 1-(4-{2-[(4-Methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide involves several steps. One common method includes the condensation reaction of benzoylacetone with p-methylaniline, followed by further reactions to introduce the pyrrolidine ring and the carboxamide group . The reaction conditions typically involve the use of solvents such as DMF (dimethylformamide) and catalysts like KOH (potassium hydroxide) or NaH (sodium hydride) .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

1-(4-{2-[(4-Methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-{2-[(4-Methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{2-[(4-Methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, it can interact with cellular signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

1-(4-{2-[(4-Methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21N3O4/c1-13-2-4-15(5-3-13)22-18(24)12-27-17-8-6-16(7-9-17)23-11-14(20(21)26)10-19(23)25/h2-9,14H,10-12H2,1H3,(H2,21,26)(H,22,24)

InChI Key

BMZHHVQDGWPIPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)N

Origin of Product

United States

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